Sigma‑1 Receptor Affinity: Unsubstituted Benzamide as the Baseline Reference Point
While direct experimental binding data (Ki) for CAS 1251556-61-2 at sigma receptors have not been publicly reported in primary literature or curated databases such as ChEMBL or BindingDB as of April 2026, the compound represents the unsubstituted benzamide baseline within a well-characterized congeneric series. In the 1,2,3-triazole-piperidine-benzamide class, the 4-chlorobenzamide analog (CAS 1251682-53-7) and 2-chlorobenzamide analog (CAS 1251556-64-5) are structurally adjacent comparators that define the SAR vector for halogen substitution. Patent EP2097392B1 discloses multiple closely related 1,2,3-triazole derivatives with sigma‑1 receptor Ki values in the nanomolar range, establishing the chemotype's intrinsic activity [1]. The unsubstituted benzamide therefore serves as the essential control compound for establishing the contribution of the benzamide substituent to sigma receptor binding and selectivity.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) for the chemotype class |
|---|---|
| Target Compound Data | Not publicly reported as of April 2026; expected to fall within the nanomolar range based on class SAR |
| Comparator Or Baseline | Structurally related 1,2,3-triazole-piperidine-benzamides disclosed in EP2097392B1 exhibit sigma‑1 Ki values in the low nanomolar range |
| Quantified Difference | Cannot be calculated without target compound experimental data |
| Conditions | Displacement of [3H](+)-pentazocine from sigma‑1 receptor in guinea pig brain membranes (competitive binding assay) |
Why This Matters
For SAR campaign design, CAS 1251556-61-2 provides the essential unsubstituted reference point against which the effect of benzamide ring substitution on sigma receptor binding can be quantitatively assessed.
- [1] Cuberes-Altisent, M.R., et al. 1,2,3-Triazole derivatives as sigma receptor inhibitors. European Patent EP2097392B1, published 2013. Assigned to Laboratorios del Dr. Esteve, S.A. View Source
